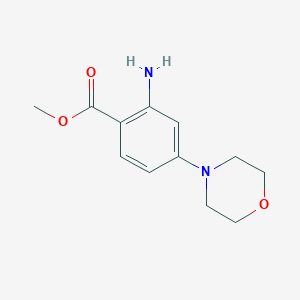

Methyl 2-amino-4-morpholinobenzoate

CAS No.: 404010-84-0

Cat. No.: VC4775429

Molecular Formula: C12H16N2O3

Molecular Weight: 236.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 404010-84-0 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.271 |

| IUPAC Name | methyl 2-amino-4-morpholin-4-ylbenzoate |

| Standard InChI | InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |

| Standard InChI Key | XQTXHIWXBHFMRZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-amino-4-morpholinobenzoate belongs to the class of substituted benzoates, featuring a methyl ester at the carboxyl group, an amino group at position 2, and a morpholine ring attached via a carbon-nitrogen bond at position 4. The molecular formula is C₁₂H₁₆N₂O₃, with a molar mass of 236.27 g/mol . The morpholine moiety contributes to the molecule's polarity, enhancing solubility in polar aprotic solvents, while the amino group enables participation in nucleophilic reactions and hydrogen bonding.

Key Structural Features:

-

Aromatic Core: A benzene ring provides planar rigidity and π-electron density for intermolecular interactions.

-

Morpholine Substituent: The six-membered morpholine ring (containing one oxygen and one nitrogen atom) introduces conformational flexibility and hydrogen-bonding capabilities.

-

Amino Group: Positioned ortho to the ester functionality, this group facilitates intramolecular interactions and serves as a site for further derivatization.

Physicochemical Parameters

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no explicit synthetic protocol for methyl 2-amino-4-morpholinobenzoate is detailed in the accessible literature, analogous compounds provide insight into plausible routes. A common strategy involves:

-

Nucleophilic Aromatic Substitution: Reacting 2-amino-4-chlorobenzoic acid with morpholine under basic conditions to install the morpholine group.

-

Esterification: Treating the resulting acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) to form the methyl ester .

This two-step approach avoids the need for coupling agents, simplifying purification. The reaction typically proceeds at elevated temperatures (80–100°C) with yields dependent on the efficiency of the substitution step.

Industrial Considerations

Large-scale production likely employs continuous flow reactors to enhance heat and mass transfer, particularly during exothermic morpholine substitution. Post-synthesis purification may involve fractional crystallization or chromatography, though industrial processes often prioritize cost-effective methods like solvent extraction .

| Hazard Category | GHS Code | Description |

|---|---|---|

| Acute Oral Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory tract irritation |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory.

-

Ventilation: Use fume hoods to minimize inhalation exposure during handling.

-

First Aid: For eye contact, rinse immediately with water for 15 minutes and seek medical attention .

No data are available regarding chronic toxicity, carcinogenicity, or reproductive effects, necessitating adherence to the precautionary principle in laboratory settings.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing methyl 2-amino-4-morpholinobenzoate with its 5-amino isomer (CAS 4031-84-9) reveals significant differences:

| Property | 2-Amino-4-morpholinobenzoate | 5-Amino-2-morpholinobenzoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ |

| PSA | 64.79 Ų | 64.79 Ų |

| logP | 1.54 | 1.54 |

| Synthetic Accessibility | Moderate | Challenging (steric hindrance) |

The 2-amino isomer’s proximity to the ester group may facilitate intramolecular hydrogen bonding, altering reactivity in substitution reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume